molecular formula C15H21ClN2O2 B148973 (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride CAS No. 115692-31-4

(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

Cat. No. B148973
M. Wt: 296.79 g/mol
InChI Key: MEBSYCWJZVVILK-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride” is a chemical compound with the molecular formula C15H21ClN2O2 . It has a molecular weight of 296.7924 . This compound is typically used for research purposes .

  • Molecular Weight: 296.79
  • Molecular Formula: C15H21ClN2O2
  • Storage: Sealed in dry, Room Temperature Unfortunately, I couldn’t find more detailed information about its physical and chemical properties.

Scientific Research Applications

Synthesis and Molecular Structure

  • Facile Synthesis of Enantiomerically Pure tert-Butyl(methyl)phenylsilanes : This study discusses the preparation of enantiomers of tert-butyl(methyl)phenylsilane, which involved the reaction of racemic tert-butyl(methyl)phenylsilyl chloride with (R)-(−)-2-amino-1-butanol to give hydrochloride (Jankowski et al., 1999).

X-Ray Structure and DFT Studies

  • X-Ray Structure, Hirshfeld Analysis and DFT Studies : This research synthesized triazolyl-indole containing alkylsulfanyl analogues, utilizing tert-butyl bromoacetate and ethyl chloroacetate in the presence of base (Et3N). The molecular structure was confirmed by single-crystal X-ray diffraction and 1H/13C- NMR spectroscopic techniques (Boraei et al., 2021).

Enantioselective Synthesis

  • Enantioselective Synthesis of Neuroexcitant 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) Propanoic Acid (ATPA) : This paper details the enantioselective synthesis of both enantiomers of ATPA, an analogue of the neuroexcitant AMPA, using glycine derivatives (Pajouhesh et al., 2000).

Organometallic Compounds in Medicinal Chemistry

  • Planar Chiral (η6-arene)Cr(CO)3 Containing Carboxylic Acid Derivatives : This study involves the synthesis and characterization of diastereomers of a planar chiral (η(6)-arene)Cr(CO)(3) containing carboxylic acid derivative. These compounds were examined for their potential in medicinal chemistry, highlighting the need for stereoselective syntheses of complex structures (Patra et al., 2012).

Schiff Bases in Corrosion Inhibition

  • Adsorption of L-Tryptophan-derived Schiff Bases on Stainless Steel Surface : Investigated the effect of Schiff bases derived from L-Tryptophan, including methyl 2-((2-hydroxybenzylidene)amino-3-(1H-indol-3-yl)propanoate, on the corrosion inhibition of stainless steel in hydrochloric acid solution (Vikneshvaran & Velmathi, 2017).

properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13;/h4-7,9,12,17H,8,16H2,1-3H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBSYCWJZVVILK-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467895
Record name (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

CAS RN

115692-31-4
Record name (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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